1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of a bromopyrimidine moiety, a piperidine ring, and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.
Attachment of the Piperidine Ring: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base to form the piperidinyl-pyrimidine derivative.
Indole Coupling: The final step involves coupling the piperidinyl-pyrimidine derivative with an indole derivative using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced piperidinyl-indole derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, while the indole group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 1-(4-{[(5-chloropyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
- 1-(4-{[(5-fluoropyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Uniqueness: 1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This can lead to distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c21-17-11-22-20(23-12-17)27-14-15-5-8-24(9-6-15)19(26)13-25-10-7-16-3-1-2-4-18(16)25/h1-4,7,10-12,15H,5-6,8-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGCZYGFUNFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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